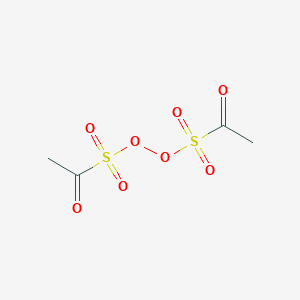
1,1'-(Peroxydisulfonyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Peroxydisulfonyl)di(ethan-1-one) is a chemical compound characterized by the presence of peroxydisulfonyl groups attached to ethanone moieties
Vorbereitungsmethoden
The synthesis of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) typically involves the reaction of ethanone derivatives with peroxydisulfonyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Analyse Chemischer Reaktionen
1,1’-(Peroxydisulfonyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Peroxydisulfonyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by modifying the activity of enzymes, altering cellular signaling pathways, or inducing oxidative stress. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Peroxydisulfonyl)di(ethan-1-one) can be compared with similar compounds such as:
2,6-Diacetylpyridine: Another compound with ethanone groups, but with different functional groups and properties.
Ethane-1,1-dithiol: A compound with sulfur-containing groups, showing different reactivity and applications.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar structural features but different chemical behavior.
The uniqueness of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
95886-78-5 |
|---|---|
Molekularformel |
C4H6O8S2 |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
acetylsulfonyloxy 1-oxoethanesulfonate |
InChI |
InChI=1S/C4H6O8S2/c1-3(5)13(7,8)11-12-14(9,10)4(2)6/h1-2H3 |
InChI-Schlüssel |
CXKUAEGLEQHPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)S(=O)(=O)OOS(=O)(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


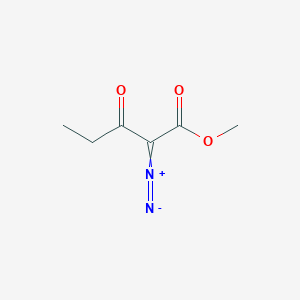
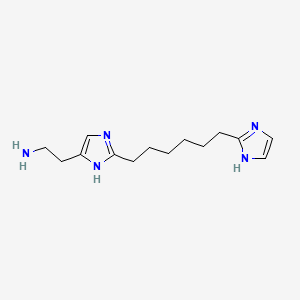
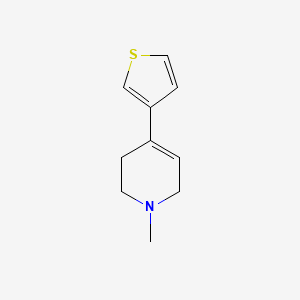
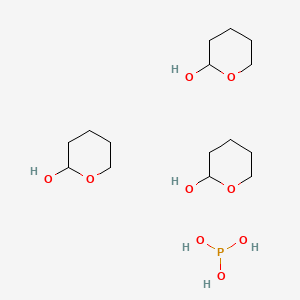
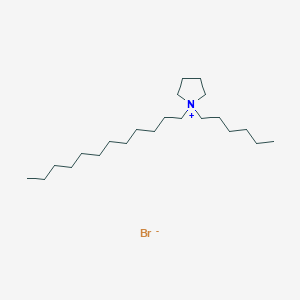
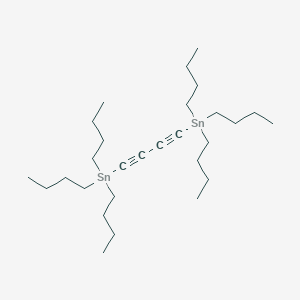
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
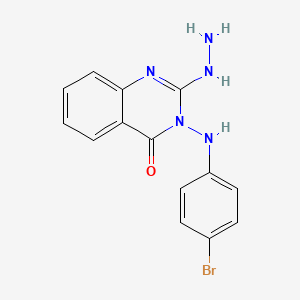
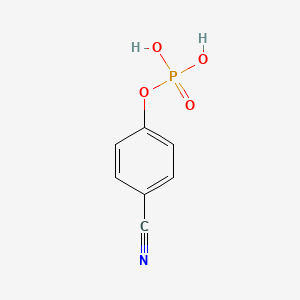
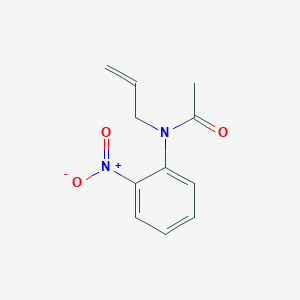
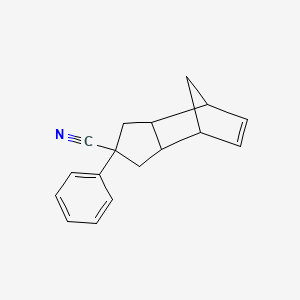
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
